The synthesis of leridistim involves several advanced biotechnological methods. Key steps include:
Leridistim's molecular structure can be characterized by its dual receptor-binding capabilities. It consists of a G-CSF moiety that binds to G-CSF receptors on hematopoietic progenitor cells, promoting neutrophil production, and an IL-3 moiety that enhances hematopoiesis through IL-3 receptor activation.
Leridistim undergoes various chemical reactions during its synthesis and modification processes:
Leridistim exerts its effects through the following mechanisms:
Pharmacokinetic studies have shown that pegylated leridistim has an elimination half-life ranging from 7.8 to 33 hours depending on administration routes and patient conditions .
Leridistim has significant applications in clinical settings:
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3